6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester
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Overview
Description
6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester is a heterocyclic compound that features a thiophene ring fused with a benzene ring, substituted with chlorine and fluorine atoms, and a carboxylic acid methyl ester group
Mechanism of Action
Mode of Action
It’s worth noting that benzo[b]thiophene derivatives are often used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of complex organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester can be achieved through several methods. One common approach involves the reaction of 2-methoxy-nitrobenzene with thiosulfonate or thionyl chloride to obtain 2-methoxy-benzenethiol. This intermediate is then subjected to chlorination and methylation reactions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester
- Methyl benzo[b]thiophene-2-carboxylate
- 3-Chloro-5-methoxy-6-methyl-benzo[b]thiophene-2-carboxylic acid 1-methylethyl ester
Uniqueness
6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms, along with the carboxylic acid methyl ester group, makes it a versatile intermediate for various synthetic applications and enhances its potential biological activity.
Properties
IUPAC Name |
methyl 6-chloro-5-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFO2S/c1-14-10(13)9-3-5-2-7(12)6(11)4-8(5)15-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYLELFWRLIPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=C(C=C2S1)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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